3-[3-(2,3-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole
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Overview
Description
3-[3-(2,3-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole is a heterocyclic compound that combines several pharmacologically active moieties. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly for its antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,3-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine for several hours to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,3-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated products. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities.
Scientific Research Applications
3-[3-(2,3-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pesticides and herbicides due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3-[3-(2,3-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects . Additionally, it can bind to DNA and proteins, disrupting cellular processes and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but lacks the pyrazole moiety.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Similar scaffold but with different substituents on the phenyl ring.
Uniqueness
3-[3-(2,3-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-pyrazole is unique due to the presence of the pyrazole ring, which enhances its biological activity and allows for more diverse interactions with molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile pharmacological agent.
Properties
Molecular Formula |
C12H6Cl2N6S |
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Molecular Weight |
337.2 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)-6-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H6Cl2N6S/c13-7-3-1-2-6(9(7)14)10-17-18-12-20(10)19-11(21-12)8-4-5-15-16-8/h1-5H,(H,15,16) |
InChI Key |
RIAMRQYYOLXHEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NN=C3N2N=C(S3)C4=CC=NN4 |
Origin of Product |
United States |
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